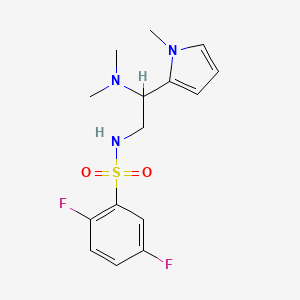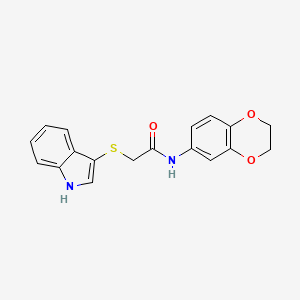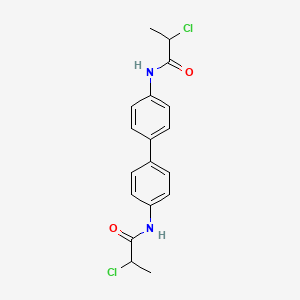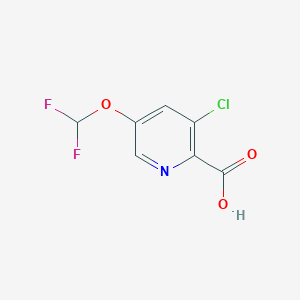![molecular formula C13H12F3NO B2680505 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile CAS No. 1393330-54-5](/img/structure/B2680505.png)
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” is a chemical compound with the molecular formula C13H12F3NO . It has an average mass of 255.236 Da and a monoisotopic mass of 255.087097 Da .
Molecular Structure Analysis
The molecular structure of “4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” consists of a carbonitrile group attached to an oxane ring, which is further substituted with a trifluoromethylphenyl group .Physical And Chemical Properties Analysis
“4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile” is a substance with the molecular formula C13H12F3NO . It has an average mass of 255.236 Da and a monoisotopic mass of 255.087097 Da .Applications De Recherche Scientifique
Polymerization Initiators and Complexation
Trifluoromethylated compounds have been investigated for their role in initiating polymerizations of ethylenic monomers. Studies demonstrate how trifluoromethanesulphonates (triflates) can complex with their conjugate acids in solvents such as dichloromethane and acetonitrile, leading to the formation of various homoconjugates. This complexation is critical for understanding the conditions under which covalent triflates can be obtained, potentially leading to the development of new polymeric materials (Souverain et al., 1980).
Synthesis of Novel Organic Compounds
Trifluoromethylated analogues of dihydroorotic acid have been synthesized, showcasing the utility of trifluoromethylated compounds in organic synthesis. The synthesis involves Michael-like conjugate hydrocyanation reactions, leading to new trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry (Sukach et al., 2015).
Benzylation Catalysis
Metal triflates, including those containing trifluoromethyl groups, have been used as catalysts in secondary benzylation processes. This research demonstrates the effectiveness of metal triflates in catalyzing the benzylation of various nucleophiles, highlighting the versatility of trifluoromethylated compounds in facilitating chemical transformations (Noji et al., 2003).
Structural and Spectroscopic Analysis
DFT and TD-DFT/PCM calculations have provided insights into the structural parameters and spectroscopic characteristics of molecules closely related to 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile. These studies offer valuable information on the electronic interactions and stabilization energies within such molecules, contributing to a better understanding of their properties and potential applications (Wazzan et al., 2016).
Cycloaddition and Substitution Reactions
Research on trifluoroacetonitrile oxide and its reactions with conjugated olefins has shed light on the competition between cycloaddition and substitution processes. These findings have implications for the synthesis of oxime and cycloadduct isomers, offering pathways to new chemical entities (Tanaka et al., 1985).
Safety And Hazards
According to a safety data sheet, if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]oxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-4-2-1-3-10(11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXIDFJCFJAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2680422.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)


![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2680436.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)
![9-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2680441.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)

